N-Boc-Cefprozil O-Ethyl Formate

Description

Properties

Molecular Formula |

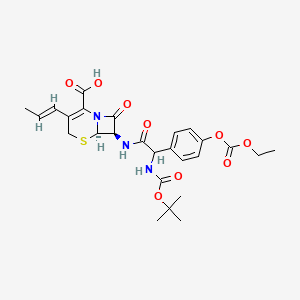

C26H31N3O9S |

|---|---|

Molecular Weight |

561.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[2-(4-ethoxycarbonyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C26H31N3O9S/c1-6-8-15-13-39-22-18(21(31)29(22)19(15)23(32)33)27-20(30)17(28-24(34)38-26(3,4)5)14-9-11-16(12-10-14)37-25(35)36-7-2/h6,8-12,17-18,22H,7,13H2,1-5H3,(H,27,30)(H,28,34)(H,32,33)/b8-6+/t17?,18-,22-/m1/s1 |

InChI Key |

PJCREIVGZUFUNW-YUWRAPRJSA-N |

Isomeric SMILES |

CCOC(=O)OC1=CC=C(C=C1)C(C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)OC1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C=CC)C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-Cefprozil O-Ethyl Formate typically involves the reaction of Cefprozil with ethyl formate in the presence of a base. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors with continuous monitoring of reaction parameters. The process involves the use of advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Boc-Cefprozil O-Ethyl Formate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide.

Major Products Formed: The major products formed from these reactions include various derivatives of Cefprozil, which are used in the development of new antibiotics.

Scientific Research Applications

N-Boc-Cefprozil O-Ethyl Formate is extensively used in scientific research due to its antibacterial properties. It is employed in the development of new antibiotics and in studying the mechanisms of bacterial resistance. Additionally, it is used in biochemical assays to investigate the interaction of antibiotics with bacterial enzymes.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall construction. By binding to these proteins, N-Boc-Cefprozil O-Ethyl Formate disrupts the cell wall integrity, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-Boc-Cefprozil O-Ethyl Formate and related compounds:

Reactivity and Stability

- This compound : The Boc group stabilizes the amine against nucleophilic attack, while the O-ethyl formate ester reduces carboxylate reactivity, preventing undesired side reactions during synthesis. This dual protection is absent in simpler esters like ethyl formate .

- Ethyl Formate : Highly volatile and prone to hydrolysis, limiting its utility in aqueous reactions. Its revoked tolerances (EPA) highlight regulatory concerns .

- O-Ethyl Thioformate : Less stable than oxyesters; decomposes under scale-up conditions, yielding ethyl formate as a byproduct .

Environmental and Regulatory Profiles

- This compound: Limited environmental data, but its use in controlled laboratory settings minimizes ecological risks.

- Ethyl Formate : Once widely used as a fumigant, but revoked tolerances due to toxicity concerns .

- Sodium Formate : Low environmental impact; used in eco-friendly de-icing solutions .

Research Findings and Challenges

- Scale-Up Limitations : Analogous to O-ethyl thioformate synthesis, this compound production may face yield reductions at larger scales due to competing esterification pathways .

- Thermodynamic Stability : Sodium formate’s entropy (103.76 J/mol·K at 1 bar) suggests higher crystalline stability compared to liquid esters like ethyl formate or N-Boc-Cefprozil derivatives .

Q & A

Q. Q1. What are the established synthetic pathways for N-Boc-Cefprozil O-Ethyl Formate, and how can yield optimization be systematically evaluated?

Answer: Synthesis typically involves sequential protection and esterification of the cefprozil backbone. Key steps include:

- Boc Protection : Reaction of cefprozil with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP catalysis) .

- Esterification : Use of ethyl formate with activated intermediates (e.g., DCC/DMAP coupling).

Yield optimization requires monitoring reaction parameters (temperature, solvent polarity, stoichiometry) via HPLC or LC-MS. A fractional factorial design can identify critical variables affecting yield .

Q. Q2. What spectroscopic and chromatographic methods are most reliable for characterizing this compound purity and structural integrity?

Answer:

- NMR : Confirm Boc and ethyl formate moieties via <sup>1</sup>H NMR (e.g., tert-butyl singlet at δ 1.4 ppm, formate carbonyl at δ 8.1 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (retention time ~12–15 min) .

- Mass Spectrometry : ESI-MS expected [M+H]<sup>+</sup> at m/z 580.6. Deviations >0.1% suggest impurities .

Advanced Research Questions

Q. Q3. How do pH and temperature variations affect the stability of this compound in aqueous solutions, and what degradation products form?

Answer: Stability studies should employ accelerated degradation protocols:

- Experimental Design : Incubate at pH 2–9 (buffers) and 40–60°C. Monitor via LC-MS at intervals (0, 24, 48 hr).

- Degradation Pathways :

- Acidic conditions: Cleavage of Boc group, yielding free amine.

- Alkaline conditions: Ester hydrolysis to cefprozil acid.

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C .

Q. Example Data :

| pH | Temp (°C) | Half-life (hr) | Major Degradant |

|---|---|---|---|

| 2 | 40 | 48 | Cefprozil-amine |

| 9 | 60 | 12 | Cefprozil-acid |

Q. Q4. What computational and experimental approaches validate the interaction of this compound with bacterial penicillin-binding proteins (PBPs)?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to PBP3 (PDB ID: 3VMT). Focus on hydrogen bonding with Ser310 and hydrophobic interactions with the β-lactam ring .

- In Vitro Assays : Competitive binding assays using fluorescent Bocillin FL. Measure IC50 values against purified PBPs .

- Data Contradictions : If computational binding affinity (ΔG) conflicts with experimental IC50, reassess solvation parameters or protein flexibility in simulations .

Q. Q5. How can researchers reconcile discrepancies in reported bioactivity data for this compound across different bacterial strains?

Answer:

- Meta-Analysis : Compile MIC values from literature and categorize by bacterial species (e.g., Gram-positive vs. Gram-negative). Use ANOVA to identify strain-specific resistance factors .

- Mechanistic Studies : Test efflux pump inhibitors (e.g., PAβN) to assess if resistance is mediated by transport mechanisms .

- Reporting Standards : Ensure all studies specify culture conditions (e.g., Mueller-Hinton broth vs. LB media) to control for variability .

Methodological and Data Management Questions

Q. Q6. What are the best practices for documenting and sharing synthetic procedures and analytical data for this compound?

Answer:

- Electronic Lab Notebooks (ELNs) : Record reaction parameters, raw spectra, and chromatograms in standardized formats (e.g., JCAMP-DX for NMR) .

- FAIR Compliance : Deposit data in repositories like ChemRxiv with structured metadata (e.g., solvent purity, instrument calibration dates) .

- Reproducibility : Include step-by-step protocols in Supplementary Information, citing Beilstein guidelines for compound characterization .

Q. Q7. How should researchers design experiments to investigate the role of this compound in combination therapies against multidrug-resistant pathogens?

Answer:

- Synergy Testing : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) with β-lactamase inhibitors (e.g., clavulanic acid) .

- Control Groups : Include monotherapy arms and vehicle controls to isolate combinatorial effects .

- Statistical Power : Predefine sample size using G*Power software (α = 0.05, β = 0.2) to ensure detectability of ≥2-fold MIC reduction .

Guidance for Further Inquiry

For unresolved questions, apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . Cross-validate findings using orthogonal methods (e.g., NMR and X-ray crystallography) to address data contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.